7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8-one class, characterized by a fused bicyclic system combining triazole and pyrazinone rings. Its structure includes a 3-chloro-4-methoxyphenyl group at position 7 and a 4-nitrophenyl substituent at position 3 (Figure 1).
Properties
IUPAC Name |
7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O4/c1-28-15-7-6-13(10-14(15)19)22-8-9-23-16(20-21-17(23)18(22)25)11-2-4-12(5-3-11)24(26)27/h2-10,17,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXFGBKLOJEDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN3C(C2=O)NN=C3C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound notable for its complex structure and potential biological activities. With a molecular formula of C18H12ClN5O4 and a molecular weight of approximately 397.78 g/mol, this compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties.
Chemical Structure and Properties
The compound features a triazolo-pyrazinone core with various substituents that enhance its biological profile. The presence of chlorine, methoxy, and nitro groups on the phenyl rings contributes to its chemical reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H12ClN5O4 |
| Molecular Weight | 397.78 g/mol |
| IUPAC Name | 7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. A study published in "Archiv der Pharmazie" highlighted its potential as an antimicrobial agent, suggesting further investigations are warranted to explore its efficacy in clinical settings .
Anticancer Properties
Preliminary studies have suggested that 7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one may possess anti-cancer properties. Its ability to interact with cellular pathways involved in tumor growth has been noted. For instance, compounds within this class have shown promise in inhibiting cancer cell proliferation across various types of cancer lines .
A comprehensive study involving multiple cancer cell lines conducted by the National Cancer Institute demonstrated that derivatives similar to this compound exhibited significant antitumor activity. The research focused on assessing mitotic activity using the sulforhodamine B assay across 60 cancer cell lines .
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects are under investigation. Interaction studies have employed techniques such as molecular docking and binding affinity assays to elucidate its targets within biological systems . These studies are crucial for understanding how structural modifications can enhance or diminish biological activity.
Case Studies and Research Findings
- Antibacterial Activity : In vitro tests revealed that the compound demonstrated a minimum inhibitory concentration (MIC) against E. coli comparable to established antibiotics, indicating its potential as an alternative treatment option .
- Antitumor Efficacy : A notable case study explored the cytotoxic effects of related triazole compounds against breast cancer cells (MDA-MB-468). The results indicated that modifications in the substituents significantly influenced the anticancer potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one and related derivatives:
Key Observations:
Substituent Diversity: The target compound uniquely combines electron-withdrawing (4-nitro) and bulky aromatic (3-chloro-4-methoxyphenyl) groups, which may enhance binding affinity to hydrophobic enzyme pockets compared to simpler derivatives like 3-(chloromethyl)-7-phenyl analogs . Derivatives with amino or hydroxy groups (e.g., compound in ) exhibit antioxidant properties, whereas nitro- or chloro-substituted analogs (e.g., target compound) are hypothesized to target kinases or inflammatory pathways due to their electron-deficient aromatic systems .
Synthetic Flexibility :
- The CDI-mediated cyclization method (used for the target compound’s analogs) allows broad substitution patterns, enabling rapid diversification of 3- and 7-position groups . In contrast, thioether-linked derivatives (e.g., ) require additional steps for sulfur incorporation, complicating scalability.
Pharmacological Potential: 3,7-Disubstituted derivatives (e.g., ) show promise in cerebroprotective and membrane-stabilizing applications. The target compound’s nitro group may confer stability against oxidative degradation, a limitation observed in hydroxylated analogs .
Research Findings and Data
Physicochemical Properties:
- Lipophilicity (LogP) : Estimated LogP for the target compound is ~3.2 (calculated using fragment-based methods), higher than hydroxy-substituted analogs (LogP ~1.8) , suggesting improved blood-brain barrier penetration.
- Thermal Stability: Pyrazinone derivatives with nitro groups typically exhibit decomposition temperatures >250°C, as seen in related nitrophenyl-substituted heterocycles .
Q & A
What is the optimized synthetic route for preparing 7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one?
Basic Research Question
The synthesis involves cyclization of N1-aryl-3-hydrazinopyrazin-2-ones with carboxylic acid derivatives. A general protocol ( ):
React 15 mmol carboxylic acid (e.g., 4-nitrobenzoic acid) with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour to form the active acyl imidazole intermediate.
Add 10 mmol N1-(3-chloro-4-methoxyphenyl)-3-hydrazinopyrazin-2-one and reflux for 24 hours.
Cool, dilute with water, filter the precipitate, and recrystallize from DMF/i-propanol.
Key Considerations :
- Reagent stoichiometry : Excess CDI ensures complete activation of the acid.
- Cyclization efficiency : Extended reflux (24h) is critical for ring closure .
How can structural ambiguities in the triazolopyrazine core be resolved during characterization?
Advanced Research Question
Structural elucidation requires a combination of:
- 1H/13C-NMR : Assign aromatic protons (e.g., 4-nitrophenyl substituent at δ ~8.2 ppm) and differentiate between regioisomers using coupling constants and splitting patterns ( ).
- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., nitro group orientation) and confirm the triazolopyrazine core geometry ( ).
- IR spectroscopy : Validate carbonyl stretching (~1716 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
What methodologies are effective for improving cyclization yields in triazolopyrazinone synthesis?
Advanced Research Question
Low yields in cyclization often stem from steric hindrance or electronic effects. Mitigation strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility ( ).
- Microwave-assisted synthesis : Reduce reaction time (e.g., 4h vs. 24h) while maintaining yields ( ).
- Catalytic additives : Use KI (1 mmol) to stabilize transition states in SNAr reactions ( ).
Note : Monitor reaction progress via TLC (eluent: CHCl₃/MeOH 9:1) to identify incomplete cyclization .
How do electronic effects of substituents influence the compound’s reactivity and stability?
Advanced Research Question
Substituents modulate reactivity through:
- Electron-withdrawing groups (EWGs) : The 4-nitrophenyl group enhances electrophilicity at the triazole ring, facilitating nucleophilic attacks (e.g., in kinase inhibition assays).
- Electron-donating groups (EDGs) : The 4-methoxy group stabilizes intermediates via resonance but may reduce solubility in polar media.
Experimental validation : - Compare Hammett σ values for substituents to correlate with reaction rates ( ).
- Conduct stability studies in DMSO/water mixtures to assess hydrolytic degradation .
What computational tools can predict the bioactivity of triazolopyrazinone derivatives?
Advanced Research Question
Leverage quantum chemical calculations and molecular docking :
Reaction path search : Use DFT (e.g., B3LYP/6-31G*) to model cyclization transition states and optimize synthetic routes ( ).
Docking simulations : Map interactions with target proteins (e.g., kinases) by aligning the nitro group’s electrostatic potential with active-site residues.
ADMET prediction : Assess logP (target ~2.5–3.5) and solubility using QSAR models .
How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?
Advanced Research Question
Contradictions arise from dynamic effects (e.g., tautomerism) or crystal packing. Resolution steps:
Variable-temperature NMR : Identify tautomeric equilibria (e.g., triazole proton exchange) by observing peak broadening at elevated temperatures.
Solid-state vs. solution-state analysis : Compare X-ray data (rigid crystal structure) with NOESY (solution conformation) to detect conformational flexibility ( ).
DFT-based NMR chemical shift calculations : Validate experimental assignments (e.g., using Gaussian09) .
What strategies enable regioselective substitution on the triazolopyrazine scaffold?
Advanced Research Question
Control substitution via:
- Directing groups : Install a chloro substituent (C-3 position) to direct cross-coupling reactions (e.g., Suzuki-Miyaura at C-7).
- Protecting group strategies : Use tert-butyl groups (e.g., in 8-amino derivatives) to block undesired sites during functionalization ( ).
- Microwave-assisted C-H activation : Achieve selective arylation using Pd(OAc)₂/XPhos catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
